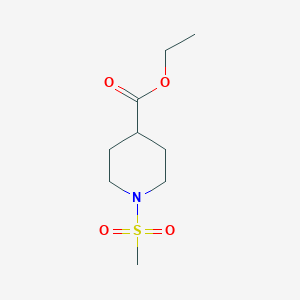
1-(メチルスルホニル)ピペリジン-4-カルボン酸エチル
概要
説明
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, otherwise known as EMPC, is an organic compound belonging to the class of sulfonamides. It is composed of a piperidine ring, a carboxylic acid, and a methylsulfonyl group. EMPC is used in a variety of scientific research applications, and has become increasingly popular due to its unique properties and ability to be synthesized in a variety of ways.
科学的研究の応用
医薬品: 潜在的な治療薬の合成
1-(メチルスルホニル)ピペリジン-4-カルボン酸エチル: は、様々な治療薬の合成における前駆体として役立つ可能性があります。その構造は、幅広い疾患に対する潜在的な活性を有する化合物の開発に利用できます。 分子中に存在するスルホニル基とカルボキシレート基は、さらなる化学修飾のための反応部位を提供し、新規医薬品の開発につながる可能性があります .
農業: 殺虫剤と除草剤の開発
農業において、この化合物は殺虫剤と除草剤の開発に使用できます。 その化学構造により、害虫や雑草の特定の生物学的標的に作用できるより大きな分子に組み込むことができ、潜在的により効果的な新しい農薬の開発につながります .
材料科学: ポリマー合成
この化合物の官能基は、重合反応を開始するための候補となります。 材料科学の用途において貴重な、耐久性または耐薬品性の向上などの特定の特性を有するポリマーの合成に使用できます .
工業化学: 化学中間体
工業化学において、1-(メチルスルホニル)ピペリジン-4-カルボン酸エチルは、様々な化学製品の製造における中間体として作用する可能性があります。 その分子構造は、プラスチック、樹脂、その他の材料の製造に必要な化合物を合成するために、様々な工業プロセスに組み込むことができます .
環境科学: 汚染物質の処理
この化合物は、特に汚染物質の処理において、環境科学で役割を果たす可能性があります。 その化学的特性は、特定の環境汚染物質と反応させて無毒化し、水や土壌の浄化に役立つ可能性があります .
生化学: 酵素阻害研究
生化学において、この化合物は酵素阻害に関する研究に使用できます。 構造を修飾することにより、研究者は酵素に結合してその活性を調節する阻害剤を作成できます。これは、代謝経路と疾患メカニズムを理解するために不可欠です .
分析化学: クロマトグラフィー標準
1-(メチルスルホニル)ピペリジン-4-カルボン酸エチル: は、その独特の化学的特性により、クロマトグラフィー分析の標準として使用できます。 機器の校正や、複雑な混合物の定性および定量分析における参照化合物として役立ちます .
薬理学: 薬物代謝研究
薬理学において、この化合物は薬物代謝研究において重要となる可能性があります。 体内での代謝の仕組みを理解することで、類似の化合物の代謝経路についての洞察を得ることができ、これは薬物開発と安全性評価に不可欠です .
特性
IUPAC Name |
ethyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEISHOJDDIABID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349946 | |
| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217487-18-8 | |
| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


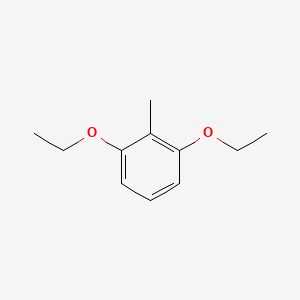


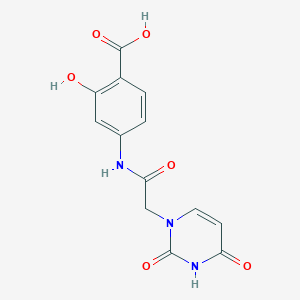

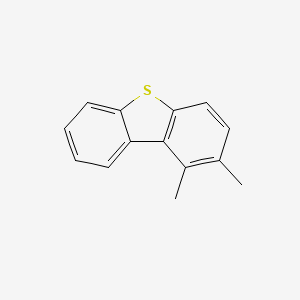

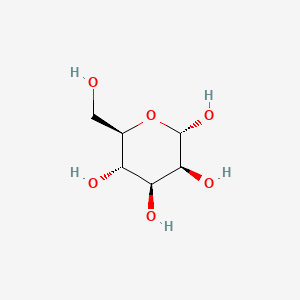

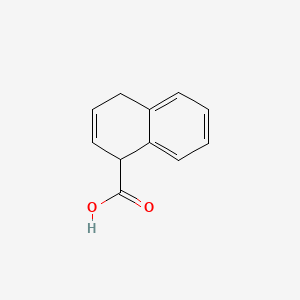
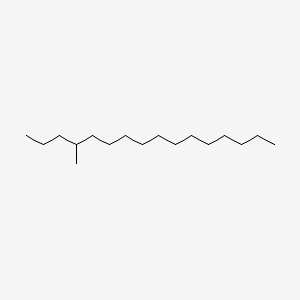
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)
